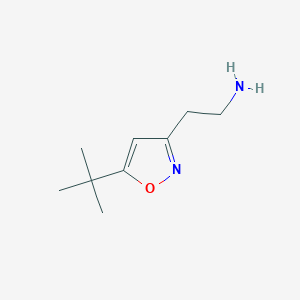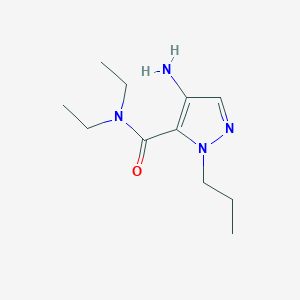
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective CB1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a selective CB1 receptor antagonist. It binds to the CB1 receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain.
Biochemical and Physiological Effects
This compound has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to reduce neuropathic pain in animal models of neuropathic pain. This compound has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which allows for the specific targeting of the CB1 receptor. It has also been shown to be effective in animal models of various diseases, which suggests its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life, which requires frequent dosing. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Another potential direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the potential therapeutic applications of this compound in humans should be explored further. Finally, the use of this compound in combination with other drugs should be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, this compound is a selective CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, neuropathic pain, and drug addiction. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including the development of more potent and selective CB1 receptor antagonists, the study of its long-term effects, and its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxamide with diethyl sulfate in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, and neuropathic pain. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKBQRGYAPCNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)
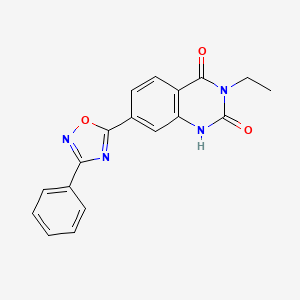
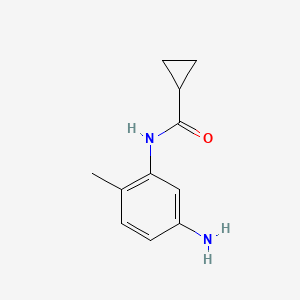

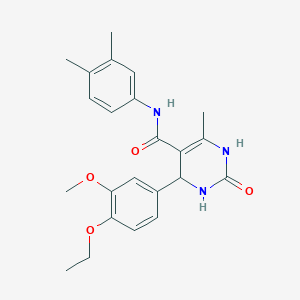

![N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2674472.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)



